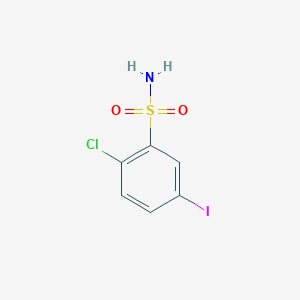
dimethenamid OXA
Descripción general
Descripción
Dimethenamid OXA is a monocarboxylic acid that is oxoacetic acid substituted by a (2,4-dimethylthiophen-3-yl) (1-methoxypropan-2-yl)amino group at position 2. It is a metabolite of the herbicide dimethenamid . It has a role as a marine xenobiotic metabolite . It is a member of thiophenes, a monocarboxylic acid, an ether, and an aromatic amide .
Molecular Structure Analysis
The molecular formula of this compound is C12H17NO4S . The InChI representation is InChI=1S/C12H17NO4S/c1-7-6-18-9(3)10(7)13(8(2)5-17-4)11(14)12(15)16/h6,8H,5H2,1-4H3,(H,15,16) . The Canonical SMILES representation is CC1=CSC(=C1N(C©COC)C(=O)C(=O)O)C .
Aplicaciones Científicas De Investigación
Detection in Natural Water
Dimethenamid OXA, along with other herbicides, has been studied for its presence in natural water sources. Methods have been developed to detect these herbicides and their degradates, including oxanilic acid (OXA), in surface water samples. These methods are critical for monitoring environmental contamination and understanding the transport and persistence of such chemicals in aquatic ecosystems (Zimmerman et al., 2002).
Analytical Method Development
The development of high-performance liquid chromatography/mass spectrometry (HPLC/MS) methods has enabled the analysis of this compound and other herbicide degradation compounds in water. This advancement facilitates more accurate and sensitive detection, contributing to environmental monitoring and herbicide regulation efforts (Lee et al., 2001).
Soil Microcosm Studies
Research on the dissipation of dimethenamid under anaerobic conditions in flooded soil microcosms helps in understanding the herbicide's behavior under different environmental conditions. Such studies are crucial for evaluating the environmental impact of dimethenamid usage in agricultural practices (Crawford et al., 2002).
Interaction with Free Chlorine
Investigations into how dimethenamid interacts with free chlorine in water treatment processes are essential for understanding its transformation and potential formation of disinfection byproducts. This knowledge is vital for ensuring the safety of drinking water and effectively managing water treatment processes (Sivey et al., 2010).
Agricultural Applications
Studies have also focused on the application of dimethenamid in agriculture, such as its use as a pre-transplant herbicide in cole crops and its efficacy and safety for crops (Sikkema et al., 2007). Additionally, its combination with other herbicides for weed management in crops like dry beans has been explored, contributing to effective and environmentally sound agricultural practices (Soltani et al., 2007).
Photodegradation Studies
Research on the photodegradation of dimethenamid-P in water, involving catalysts like TiO2 under UV light, provides insights into its environmental fate and degradation pathways. Such studies are crucial for environmental risk assessments and developing strategies to mitigate the impact of herbicide residues (Glavaški et al., 2016).
Regulatory Reviews
The evaluation of confirmatory data and risk assessments for dimethenamid-P under various regulatory frameworks ensures the safe and responsible use of this substance in agricultural practices. These reviews help in establishing maximum residue levels and understanding the compound's environmental and health impact (Anastassiadou et al., 2019).
Mecanismo De Acción
Target of Action
Dimethenamid OXA is a metabolite of the herbicide dimethenamid . It primarily targets germinating broad-leaved and grass weeds . The compound is taken up through the coleoptiles of grass seedlings or the roots and emerging shoots of dicotyledonous seedlings .
Mode of Action
The mode of action of this compound involves inhibiting cell growth in both seedling shoots and plant cell microtubule assembly . This prevents the roots of susceptible weed species from growing and multiplying . The compound is root and shoot absorbed with coleoptile absorption in highly sensitive grass, sedge, and broadleaf species .
Pharmacokinetics
It’s known that this compound is a major toxic metabolite of dimethenamid in the environment . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The primary result of this compound’s action is the inhibition of weed growth. By interfering with cell growth and division, it prevents the development of weed seedlings, thereby controlling the spread of weeds in the treated area .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s export processes in catchments and streams may vary depending on its intrinsic properties such as sorption and degradation . Transformation products (TPs) like this compound, which are more mobile than their parent compounds, exhibit larger fractions of export via subsurface pathways . Moreover, environmental conditions can affect the formation of TPs and their half-lives, influencing their export under different hydrological conditions .
Safety and Hazards
Adverse health effects from exposure to dimethenamid have not been reported in humans but have been reported in animal toxicity studies. Adverse effects in animal studies include impacts on the liver, changes in body weights in both young and adult animals, and impacts on the female reproductive system .
Propiedades
IUPAC Name |
2-[(2,4-dimethylthiophen-3-yl)-(1-methoxypropan-2-yl)amino]-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-7-6-18-9(3)10(7)13(8(2)5-17-4)11(14)12(15)16/h6,8H,5H2,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOYCASTVMCEOTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1N(C(C)COC)C(=O)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4037530 | |
| Record name | Dimethenamid OA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4037530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
380412-59-9 | |
| Record name | Dimethenamid OA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4037530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of dimethenamid OXA in environmental monitoring?
A: this compound is a degradation product of the herbicide dimethenamid. Monitoring for this compound in water resources can provide valuable information about the fate and transport of the parent herbicide. [] The presence of this compound may indicate prior use of dimethenamid-containing herbicides in the area.
Q2: What analytical methods are available to detect and quantify this compound in environmental samples?
A: High-performance liquid chromatography/mass spectrometry (HPLC/MS) is a sensitive and specific method for analyzing this compound in water samples. [] This method has been validated and demonstrated good precision and accuracy for detecting this compound at trace levels in various water matrices.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,6-Difluorospiro[2.5]octane-1-carboxylic acid](/img/structure/B1433241.png)







![tert-Butyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]aminopiperidine-1-carboxylate](/img/structure/B1433255.png)
![(R)-Octahydro-pyrido[1,2-a]pyrazin-4-one](/img/structure/B1433257.png)



